molecular formula C29H37NO B590856 Benzyl R-(+)-Tolterodine CAS No. 848768-06-9

Benzyl R-(+)-Tolterodine

Número de catálogo: B590856
Número CAS: 848768-06-9
Peso molecular: 415.621
Clave InChI: DKVFUIQWDZMTOU-HHHXNRCGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl R-(+)-Tolterodine: is a chiral compound used primarily in the treatment of overactive bladder. It is a muscarinic receptor antagonist that helps reduce urinary frequency, urgency, and incontinence by inhibiting bladder contractions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl R-(+)-Tolterodine typically involves the reaction of benzyl chloride with diisopropylamine to form an intermediate, which is then reacted with p-cresol to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl R-(+)-Tolterodine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzyl alcohols, benzyl amines, and substituted benzyl derivatives .

Aplicaciones Científicas De Investigación

Overactive Bladder Treatment

Benzyl R-(+)-Tolterodine is primarily used for the symptomatic management of overactive bladder (OAB). The drug alleviates symptoms such as urinary frequency, urgency, and urge incontinence. Clinical studies have demonstrated its efficacy in improving patient perception of bladder condition and reducing the number of micturitions per day.

  • Clinical Efficacy : In a randomized controlled trial involving 1,120 patients, both tolterodine and oxybutynin significantly decreased the number of micturitions compared to placebo. Tolterodine at doses of 1 mg and 2 mg was well-tolerated with fewer side effects than oxybutynin .
  • Safety Profile : The safety profile of this compound is favorable, with lower incidences of dry mouth and other anticholinergic side effects compared to traditional treatments like oxybutynin .

Pharmacological Mechanism

This compound acts as an antagonist at muscarinic acetylcholine receptors, inhibiting bladder contractions. This mechanism results in:

  • Decreased Detrusor Pressure : The compound reduces detrusor muscle contractions, leading to increased bladder capacity and reduced urgency .
  • Metabolite Activity : After administration, this compound is metabolized into a pharmacologically active 5-hydroxymethyl metabolite that contributes significantly to its therapeutic effects .

Clinical Trials

Several clinical trials have validated the effectiveness and safety of this compound:

  • A Phase 4 trial (REMOTE) evaluated the efficacy of extended-release formulations in a web-based setting, confirming that patients experienced significant reductions in daily micturitions compared to placebo .
  • Studies have shown that dosages of 2 mg twice daily effectively manage symptoms without significant adverse effects, making it a preferred choice for long-term treatment .

Comparative Studies

Comparative studies have highlighted the advantages of this compound over other antimuscarinic agents:

StudyDrug ComparisonOutcome
Tolterodine vs OxybutyninTolterodine showed similar efficacy with better tolerability
Extended-release Tolterodine vs PlaceboSignificant reduction in micturitions with tolterodine

Mecanismo De Acción

Benzyl R-(+)-Tolterodine acts as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes. This antagonism inhibits bladder contractions, decreases detrusor pressure, and leads to incomplete bladder emptying. The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its chiral nature, which allows for specific interactions with muscarinic receptors, leading to enhanced therapeutic effects and reduced side effects compared to its racemic mixture .

Actividad Biológica

Benzyl R-(+)-Tolterodine is a derivative of tolterodine, an antimuscarinic agent primarily used for the treatment of overactive bladder (OAB). This article delves into its biological activity, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Overview of Tolterodine

Tolterodine acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes. Its primary therapeutic effect is to reduce bladder contractions, thereby alleviating symptoms associated with urinary incontinence. The pharmacological activity of tolterodine is significantly influenced by its active metabolite, 5-hydroxymethyl tolterodine, which exhibits similar antimuscarinic properties .

This compound operates through the following mechanisms:

  • Muscarinic Receptor Antagonism : It selectively inhibits M2 and M3 muscarinic receptors, leading to decreased detrusor muscle contractions.
  • Bladder Function Modulation : The compound increases residual urine volume and reduces detrusor pressure, which is beneficial in managing OAB symptoms .

Pharmacokinetics

  • Absorption : Following oral administration, tolterodine is extensively metabolized in the liver. The major metabolic pathway involves the conversion to 5-hydroxymethyl tolterodine via CYP2D6 and CYP3A4 enzymes.
  • Distribution : The volume of distribution is approximately 113 ± 26.7 L, with high protein binding (about 96.3%) .
  • Elimination : Approximately 77% of administered radioactivity is recovered in urine within seven days post-administration .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of tolterodine in alleviating OAB symptoms. For instance:

  • A randomized controlled trial involving men on alpha-blocker therapy showed that those receiving tolterodine ER experienced significant reductions in micturition frequency and urgency episodes compared to placebo .
  • Long-term studies indicated that tolterodine maintains its efficacy over extended periods, with patients reporting sustained improvements in bladder condition and urgency perception .

Table 1: Summary of Clinical Findings

Study TypePopulationKey Findings
Randomized Controlled TrialMen with OABSignificant reduction in daytime micturitions (p=0.0123)
Long-term Safety StudyPatients with OAB75% reported improved bladder condition after 12 months
Pharmacokinetic StudyHealthy Volunteers77% urinary recovery of radioactivity post-dose

Safety Profile

Tolterodine is generally well-tolerated; however, some adverse effects have been documented:

  • Common Adverse Events : Dry mouth (12.9%), gastrointestinal disturbances (11.4%), and urinary retention (<1%) were among the most frequently reported side effects .
  • QT Prolongation Risk : Caution is advised in patients with risk factors for QT prolongation, as tolterodine has been associated with increased action potential duration in cardiac tissues .

Case Studies

Several case studies highlight the practical application of this compound:

  • Case Study A : A patient with refractory OAB symptoms despite alpha-blocker therapy showed marked improvement after initiating treatment with tolterodine ER, reporting a significant decrease in urgency episodes.
  • Case Study B : In a cohort study involving elderly patients, tolterodine was effective in reducing nocturia and improving overall quality of life without significant adverse effects.

Propiedades

Número CAS

848768-06-9

Fórmula molecular

C29H37NO

Peso molecular

415.621

Nombre IUPAC

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1

Clave InChI

DKVFUIQWDZMTOU-HHHXNRCGSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3

Sinónimos

(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.